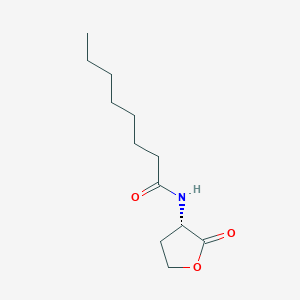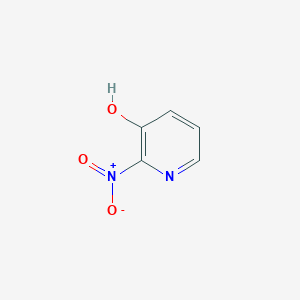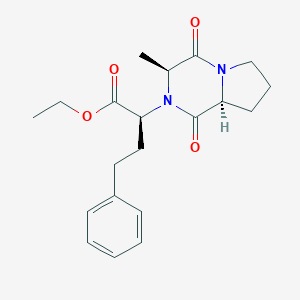
Methyl 2-(methylsulfanyl)-4-(trifluoromethyl)benzoate
Vue d'ensemble
Description
Methyl 2-(methylsulfanyl)-4-(trifluoromethyl)benzoate, also known as 4-(trifluoromethyl)-2-methylthiobenzoic acid methyl ester, is an organic compound with the molecular formula C9H8F3O2S. It is a colorless, crystalline solid that is soluble in organic solvents and insoluble in water. It is primarily used as a reagent in organic synthesis, as a catalyst, and as an intermediate in the production of pharmaceuticals and other compounds.
Applications De Recherche Scientifique
Alkaline Hydrolysis and Polar Effects
A study conducted by Bowden and Rehman (1997) explored the alkaline hydrolysis of methyl benzoate derivatives, including those with 2-methylsulfanyl substituents. This research highlighted the significant effects of polar and steric influences on the hydrolysis rates, underscoring the chemical reactivity of such compounds in basic solutions (Bowden & Rehman, 1997).
Acaricide Synthesis
Kimura and Hourai (2005) described the synthesis of a novel acaricide, amidoflumet, derived from a compound structurally similar to methyl 2-(methylsulfanyl)-4-(trifluoromethyl)benzoate. This work illustrates the compound's potential role in the development of new pesticides (Kimura & Hourai, 2005).
Synthesis of Benzophenone Derivatives
Hwang, Prakash, and Olah (2000) reported the use of superacidic trifluoromethanesulfonic acid to activate methyl benzoate for reactions with aromatic compounds, producing benzophenone derivatives. This demonstrates the compound's utility in facilitating novel synthetic pathways in organic chemistry (Hwang, Prakash, & Olah, 2000).
Metal Ligand Affinity Studies
Research by Pasini and Moroni (1997) on the chelating behavior of 2-(methylsulfanyl)benzoate ligands with platinum highlights the compound's relevance in coordination chemistry and its potential applications in designing new metal complexes (Pasini & Moroni, 1997).
Fluorination and Esterification Processes
Gaidarzhy et al. (2020) explored reactions involving derivatives of this compound with sulfur tetrafluoride, contributing to the field of fluorine chemistry by demonstrating new pathways for the synthesis of fluorine-containing compounds (Gaidarzhy, Motnyak, & Kunshenko, 2020).
Propriétés
IUPAC Name |
methyl 2-methylsulfanyl-4-(trifluoromethyl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3O2S/c1-15-9(14)7-4-3-6(10(11,12)13)5-8(7)16-2/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCTSLTMJLUIOGD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)C(F)(F)F)SC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details









Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![2-[(1R,2R)-2-Acetylcyclohexyl]acetaldehyde](/img/structure/B127881.png)

![Gal[236Bn]beta(1-4)Glc[236Bn]-beta-MP](/img/structure/B127889.png)
